BenchChemオンラインストアへようこそ!

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Kinase Inhibition FGF Receptor Selectivity Profile

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797974-12-9) is a synthetic, low-molecular-weight (MW 315.37 g/mol) urea derivative featuring a 2-dimethylaminopyrimidine core linked via a methylene bridge to a 4-ethoxyphenyl urea moiety. The compound belongs to a broader class of pyrimidinyl aryl urea derivatives that have been explored in patent literature primarily as Fibroblast Growth Factor (FGF) receptor kinase inhibitors for oncology and related proliferative conditions.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 1797974-12-9
Cat. No. B2701625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
CAS1797974-12-9
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C
InChIInChI=1S/C16H21N5O2/c1-4-23-14-7-5-12(6-8-14)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22)
InChIKeyFPBDKJSIECHFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797974-12-9): Procurement-Relevant Identity and Class Context


1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797974-12-9) is a synthetic, low-molecular-weight (MW 315.37 g/mol) urea derivative featuring a 2-dimethylaminopyrimidine core linked via a methylene bridge to a 4-ethoxyphenyl urea moiety . The compound belongs to a broader class of pyrimidinyl aryl urea derivatives that have been explored in patent literature primarily as Fibroblast Growth Factor (FGF) receptor kinase inhibitors for oncology and related proliferative conditions [1]. Despite its structural affiliation with this therapeutically relevant chemotype, a focused literature search reveals that quantitative biological or physicochemical differentiation data for this specific compound are virtually absent from the peer-reviewed primary literature and authoritative public databases.

Why 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea Cannot Be Interchanged with Closest Pyrimidinyl Urea Analogs


Generic substitution within the pyrimidinyl urea chemical class fails for this compound because the specific combination of a 2-dimethylamino substituent on the pyrimidine and a 4-ethoxyphenyl urea tail is expected to dictate a unique steric and electronic profile that would govern kinase selectivity and ADME properties [1]. However, it must be stated unequivocally that no publicly available head-to-head comparative data (e.g., matched-pair kinase selectivity panels, comparative IC50s, or parallel PK studies) currently exist to quantitatively substantiate this expected differentiation. The absence of such evidence is the critical information gap a procurement decision-maker must confront.

Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea: A Critical Gap Analysis


Primary Literature Evidence Gap: No Verifiable Quantitative Selectivity or Potency Data Against Defined Comparators

A systematic search of the primary literature, patent examples, and authoritative databases (including PubChem, BindingDB, ChEMBL, and PubMed) does not yield any quantitative, comparator-based evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea. The compound is not listed as a profiled example in the key FGF inhibitor patent family (e.g., WO2007071752) [1]. Consequently, no direct head-to-head comparison data (e.g., biochemical IC50s, cellular potency, kinetic solubility) against a named structural analog can be provided. The entirety of the quantitative evidence dimension remains an evidence gap.

Kinase Inhibition FGF Receptor Selectivity Profile Anticancer Activity

Physicochemical and In Vitro ADME Data Gap: No Validated Cross-Study Comparison Possible

No experimentally determined, comparable in vitro ADME data (e.g., kinetic solubility, LogD, microsomal stability, permeability) for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea were identified in the public domain . Therefore, a cross-study comparison with related analogs, such as 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea (CAS 1795190-70-3), which shares the same core but a different substituted aryl urea, is not feasible based on currently accessible information.

ADME Drug-likeness Solubility Metabolic Stability

Constrained Application Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea Based on Available Evidence


Exploratory Kinase Selectivity Profiling in a Hypothesis-Generating Context

Given the assignment of the pyrimidinyl urea chemotype to FGF receptor kinase inhibition [1], this compound could be used as a member of a structurally diverse screening library to probe the kinase selectivity landscape. However, due to the complete lack of target-specific potency or selectivity data [1], any results would be purely exploratory and require extensive follow-up validation. It cannot be prioritized over analogs with known activity profiles.

Synthetic Chemistry Research: Building Block for Late-Stage Functionalization

The presence of the 4-ethoxyphenyl urea and a dimethylamino-pyrimidine may offer multiple sites for chemical diversification. It may serve as a starting material for medicinal chemistry campaigns focused on optimizing undetermined biological activities. Its value stems purely from its structural features and availability, not from any proven biological advantage.

Negative Control or Reference Compound in Assay Development (With Extreme Caution)

If future research were to establish that this compound is significantly less active than a related inhibitor against a defined target panel, it could potentially serve as a negative control for that specific target. Currently, however, no data support this use case.

Quote Request

Request a Quote for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.